molecular formula C10H5ClFN3O3 B8294369 2-Chloro-4-(2-fluoro-4-nitrophenoxy)pyrimidine

2-Chloro-4-(2-fluoro-4-nitrophenoxy)pyrimidine

Cat. No. B8294369
M. Wt: 269.61 g/mol
InChI Key: GCVYKTTZMWBXIF-UHFFFAOYSA-N
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Patent
US07989477B2

Procedure details

A mixture of 2,4-dichloropyrimidine (Aldrich, 0.74 g, 5.0 mmol), 2-fluoro-4-nitrophenol (Avacado, 0.79 g, 5.0 mmol), K2CO3 (0.76 g, 5.5 mmol), and DMF (50 mL) was heated at 100° C. for 2 h. The mixture was cooled and diluted with saturated NaHCO3 solution (100 mL) and extracted with EtOAc. The EtOAc extract was washed with brine, dried (MgSO4) and concentrated in vacuo to give a mixture of the 2-phenoxy- and 4-phenoxypyrimidine regioisomers as a yellow solid. The regioisomers were separated by flash chromatography using 10-40% EtOAc in hexanes as the eluent to give the title compound (0.71 g, 53%) as a white solid. 1H NMR (DMSO-d6) δ 8.76 (dd, 1H, J=6.0, 1.6 Hz), 8.43 (dt, 1H, J=9.8, 2.2 Hz), 8.23 (dd, 1H, J=8.8, 1.6 Hz), 7.80 (dt, 1H, J=9.8, 2.2 Hz), 7.48 (dd, 1H, J=6.0, 2.2 Hz).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-phenoxy- and 4-phenoxypyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:11]=1[OH:19].C([O-])([O-])=O.[K+].[K+].CN(C=O)C>C([O-])(O)=O.[Na+]>[Cl:1][C:2]1[N:7]=[C:6]([O:19][C:11]2[CH:12]=[CH:13][C:14]([N+:16]([O-:18])=[O:17])=[CH:15][C:10]=2[F:9])[CH:5]=[CH:4][N:3]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
0.79 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
0.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
2-phenoxy- and 4-phenoxypyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
The regioisomers were separated by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)OC1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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